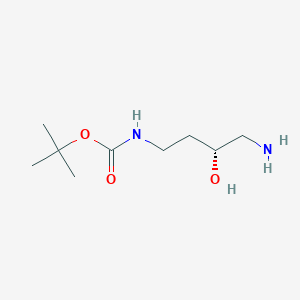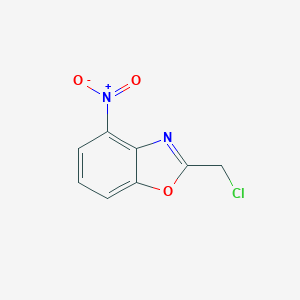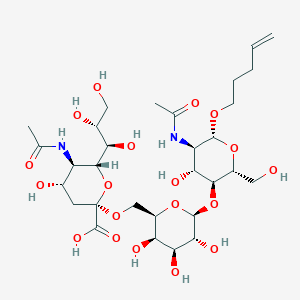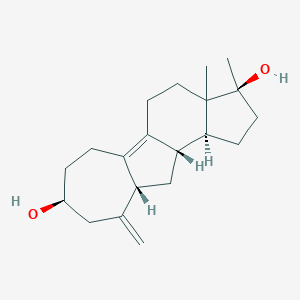
Mmhda
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mmhda, also known as 3-methoxy-4,5-methylenedioxyamphetamine, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the family of phenethylamines and is structurally similar to the well-known hallucinogen MDMA. Mmhda has been found to have unique properties that make it a promising candidate for further investigation.
作用機序
Mmhda works by binding to serotonin and dopamine receptors in the brain, which leads to an increase in the release of these neurotransmitters. This results in a cascade of effects, including enhanced mood, increased sociability, and a sense of well-being. Mmhda has also been found to have effects on other neurotransmitter systems, including norepinephrine and glutamate.
Biochemical and physiological effects:
Mmhda has been found to have a range of biochemical and physiological effects in animal studies. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to enhanced mood and motivation. Mmhda has also been found to increase heart rate and blood pressure, which can have implications for its use in humans.
実験室実験の利点と制限
Mmhda has several advantages for use in scientific research. It is a relatively stable compound that can be synthesized in large quantities. It has also been found to have unique properties that make it a promising candidate for further investigation. However, there are also limitations to its use. Mmhda has not been extensively studied in humans, and its effects on the brain and body are not fully understood. Additionally, there are ethical considerations surrounding the use of psychoactive substances in research.
将来の方向性
There are several future directions for research on mmhda. One area of interest is its potential use in treating mood disorders, anxiety, and addiction. Another area of interest is its effects on cognitive function, including memory and learning. Further research is also needed to better understand the biochemical and physiological effects of mmhda, as well as its potential risks and benefits for human use.
In conclusion, mmhda is a synthetic compound that has been studied for its potential use in scientific research. It has unique properties that make it a promising candidate for further investigation, particularly in the field of neuroscience. While there are limitations to its use, there are also several future directions for research that may lead to new insights into the brain and its functions.
合成法
Mmhda can be synthesized through a multi-step process starting with the precursor compound, 3,4-methylenedioxyphenylacetone. The synthesis involves several chemical reactions, including reduction, methylation, and cyclization. The final product is a white crystalline powder that is soluble in water.
科学的研究の応用
Mmhda has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have effects on serotonin and dopamine receptors, which are important neurotransmitters involved in mood regulation and reward processing. Mmhda has also been studied for its potential use in treating mood disorders, anxiety, and addiction.
特性
CAS番号 |
145458-98-6 |
|---|---|
製品名 |
Mmhda |
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC名 |
(5S,8R,10S,11S,14S)-14,15-dimethyl-7-methylidenetetracyclo[8.7.0.02,8.011,15]heptadec-1-ene-5,14-diol |
InChI |
InChI=1S/C20H30O2/c1-12-10-13(21)4-5-14-15-6-8-19(2)18(7-9-20(19,3)22)17(15)11-16(12)14/h13,16-18,21-22H,1,4-11H2,2-3H3/t13-,16+,17+,18-,19?,20-/m0/s1 |
InChIキー |
JZICZFMBIMGGDS-KIQLNDKJSA-N |
異性体SMILES |
C[C@@]1(CC[C@@H]2C1(CCC3=C4CC[C@@H](CC(=C)[C@H]4C[C@@H]23)O)C)O |
SMILES |
CC12CCC3=C4CCC(CC(=C)C4CC3C1CCC2(C)O)O |
正規SMILES |
CC12CCC3=C4CCC(CC(=C)C4CC3C1CCC2(C)O)O |
同義語 |
4a-methylene-17 alpha-methyl-A-homo-B,19-dinor-5 beta-androst-9-ene-3 beta,17 beta-diol 4a-methylene-17-methyl-A-homo-B,19-dinorandrost-9-ene-3,17-diol MMHDA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










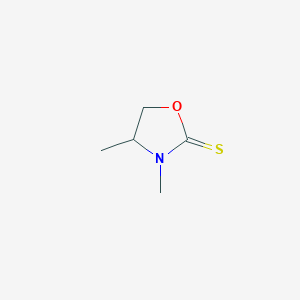
![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)

![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
